2-Aminothiazole-5-carbaldehyde hydrochloride
Overview
Description
2-Aminothiazole-5-carbaldehyde hydrochloride is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms, which is a crucial scaffold in drug discovery and development.
Mechanism of Action
Target of Action
2-Aminothiazole-5-carbaldehyde hydrochloride is a compound that has been found to have potential therapeutic applications in the field of cancer treatment . The primary targets of this compound are phosphodiesterase type 5 (PDE5) and cyclooxygenase-1 and -2 (COX-1/COX-2) .
Mode of Action
The compound interacts with its targets, PDE5 and COX-1/COX-2, in a unique way. It acts as a regulator of PDE5, exhibiting both inhibitory and enhancing effects . This dual action suggests a distinctive therapeutic role for this compound in conditions such as erectile dysfunction . In addition, it has been found to inhibit the activity of COX-1 and COX-2 enzymes .
Biochemical Pathways
The compound’s interaction with PDE5 and COX-1/COX-2 affects several biochemical pathways. By regulating PDE5, it influences the nitric oxide-cGMP pathway, which plays a crucial role in conditions like erectile dysfunction and certain neurodegenerative diseases . Its inhibitory effect on COX-1 and COX-2 impacts the synthesis of prostaglandins, which are involved in inflammation and pain .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its regulation of PDE5 and inhibition of COX-1/COX-2. This can lead to an increase in cGMP levels, potentially providing neuroprotective and anti-inflammatory effects . Its inhibition of COX-1 and COX-2 can reduce the production of prostaglandins, potentially alleviating inflammation and pain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be in an inert atmosphere at 2-8°C . This suggests that the compound’s stability and efficacy could be affected by temperature and atmospheric conditions.
Biochemical Analysis
Biochemical Properties
It is known that 2-aminothiazole derivatives have been used as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors . This suggests that 2-Aminothiazole-5-carbaldehyde hydrochloride may interact with these enzymes and proteins in biochemical reactions .
Cellular Effects
2-aminothiazole derivatives have been shown to have inhibitory effects on PDE5 and COX-1/COX-2 enzymes . These enzymes play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that 2-aminothiazole derivatives can inhibit PDE5 and COX-1/COX-2 enzymes . This suggests that this compound may exert its effects at the molecular level through binding interactions with these biomolecules, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminothiazole-5-carbaldehyde hydrochloride typically involves the reaction of 2-aminothiazole with formylating agents. One common method is the Vilsmeier-Haack reaction, where 2-aminothiazole reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-Aminothiazole-5-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: 2-Aminothiazole-5-carboxylic acid
Reduction: 2-Aminothiazole-5-methanol
Substitution: Various N-substituted thiazole derivatives.
Scientific Research Applications
2-Aminothiazole-5-carbaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminothiazole
- 2-Amino-5-chlorothiazole
- 2-Aminobenzothiazole
Uniqueness
2-Aminothiazole-5-carbaldehyde hydrochloride is unique due to the presence of both an amino group and an aldehyde group on the thiazole ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
Properties
IUPAC Name |
2-amino-1,3-thiazole-5-carbaldehyde;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS.ClH/c5-4-6-1-3(2-7)8-4;/h1-2H,(H2,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWAZDCUJYHFPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)C=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674221 | |
Record name | 2-Amino-1,3-thiazole-5-carbaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920313-27-5 | |
Record name | 2-Amino-1,3-thiazole-5-carbaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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